N-[1-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide
Overview
Description
N-[1-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide is a complex organic compound that features a 1,3,4-thiadiazole ring, a sulfonamide group, and a chlorobenzene moiety
Mechanism of Action
Target of Action
The primary target of this compound is the urease enzyme . Urease is a nickel-containing enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
The compound interacts with the urease enzyme, inhibiting its activity . This prevents the enzyme from catalyzing its usual reaction, thereby inhibiting its function .
Biochemical Pathways
The inhibition of urease affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This can disrupt the pH balance within cells, as the conversion of urea to ammonia leads to an increase in pH . This is particularly significant in the case of certain bacteria, such as Helicobacter pylori, which rely on this process to survive in the acidic environment of the stomach .
Result of Action
The primary result of the compound’s action is the inhibition of urease activity . This can lead to a disruption of the urea cycle and a decrease in the production of ammonia . In the context of a bacterial infection, this could potentially inhibit the growth of the bacteria and help to clear the infection .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can impact the compound’s effectiveness, as the urease enzyme is most active in certain pH ranges . Additionally, the presence of other compounds or inhibitors could potentially affect the compound’s ability to bind to the urease enzyme and inhibit its activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide typically involves multiple steps. One common route includes the reaction of 5-anilino-1,3,4-thiadiazole with a suitable sulfanyl reagent to introduce the sulfanyl group. This intermediate is then reacted with 2-methylpropan-2-yl chloride under appropriate conditions to form the desired product. The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-[1-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzene moiety.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
N-[1-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: The compound is used in the development of new materials with unique properties, such as enhanced conductivity or stability
Comparison with Similar Compounds
Similar Compounds
1-(5-Anilino-1,2,4-thiadiazol-3-yl)acetone: This compound shares the 1,3,4-thiadiazole ring but differs in its substituents.
Acetazolamide: A well-known sulfonamide with a similar sulfonamide group but different overall structure.
5-[Substituted]-1,3,4-thiadiazol-2-amines: These compounds have similar thiadiazole rings but different substituents.
Uniqueness
N-[1-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N-[1-[(5-anilino-1,3,4-thiadiazol-2-yl)sulfanyl]-2-methylpropan-2-yl]-4-chlorobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S3/c1-18(2,23-28(24,25)15-10-8-13(19)9-11-15)12-26-17-22-21-16(27-17)20-14-6-4-3-5-7-14/h3-11,23H,12H2,1-2H3,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGIMNBKKNNDINP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CSC1=NN=C(S1)NC2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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